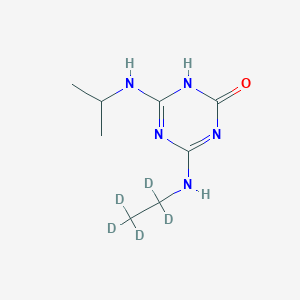

Hydroxy Atrazine-d5

Descripción general

Descripción

Atrazine-2-hydroxy D5 (ethyl D5) is a chemical compound commonly used as an herbicide to control the growth of weeds in agricultural crops. It is a deuterated labeled isotope of the triazine pesticide, atrazine .

Synthesis Analysis

Atrazine-2-hydroxy D5 (ethyl D5) is produced by companies like Chiron, which is a leading producer and supplier of advanced chemical products for research and analysis . They are known for their expertise in the synthesis, isolation, and purification of analytical reference materials .Molecular Structure Analysis

The molecular formula of Atrazine-2-hydroxy D5 (ethyl D5) is C8H15N5O . Its molecular weight is 197.23800 . The exact mass is 197.12800 .Physical and Chemical Properties Analysis

Atrazine-2-hydroxy D5 (ethyl D5) has a density of 1.3g/cm3 . Its boiling point is 274.3ºC at 760mmHg . The flash point is 119.7ºC . The vapour pressure is 0.00544mmHg at 25°C .Aplicaciones Científicas De Investigación

Catalytic Transformation

Atrazine, a widely used herbicide, undergoes selective transformation to 2,4-bis(ethylamine)-6-methyl-s-triazine in aqueous solutions through the catalysis of metalloporphyrins. This process involves dechlorination and migration of a methyl group, resulting in a symmetric product. The transformation is facilitated by different catalysts and electron donors depending on the metalloporphyrin used, highlighting the potential application of this process in atrazine remediation efforts (Nelkenbaum, Dror, & Berkowitz, 2009).

Analytical Detection and Quantification

In addressing concerns about atrazine's potential adverse effects, a two-dimensional high-performance liquid chromatography (2D-HPLC) method with isotope dilution tandem mass spectrometry detection has been developed. This method allows for the sensitive and selective quantification of atrazine, its metabolites, and hydrolysis products in urine, aiding both toxicological studies and exposure assessments in occupational and environmental settings (Kuklenyik, Panuwet, Jayatilaka, Pirkle, & Calafat, 2012).

Interaction with Humic Substances

The interaction mechanisms between atrazine and soil organic matter have been elucidated, demonstrating that hydroxyatrazine forms electron-transfer complexes with humic substances. This finding helps explain the strong adsorption of atrazine by humic acids and suggests that hydrophobic interactions also contribute significantly to the sorption of atrazine by humic substances, offering insights into soil remediation strategies (Martin-Neto, Traghetta, Vaz, Crestana, & Sposito, 2001).

Herbicide Activity Potentiation

The postemergence herbicidal activity of atrazine against weeds can be increased by the addition of sodium salicylate (NaSA). This potentiation of atrazine's activity, which is influenced by temperature and light level, offers a potential avenue for enhancing the efficacy of atrazine in agricultural practices, contributing to more efficient weed control (Silverman, Petracek, Heiman, Ju, Fledderman, & Warrior, 2005).

Mecanismo De Acción

Target of Action

Hydroxy Atrazine-d5, also known as Atrazine-2-hydroxy D5 (ethyl D5) or 4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one, primarily targets the photosynthetic reaction center proteins in organisms . These proteins play a crucial role in the photosynthesis process, which is vital for the survival of plants and some microorganisms .

Mode of Action

This compound interacts with its targets by inhibiting the photosynthetic reaction center proteins . This interaction disrupts the photosynthesis process, leading to the inability of the organism to produce the energy it needs to survive .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photosynthesis pathway . By inhibiting the photosynthetic reaction center proteins, this compound disrupts the light-dependent reactions in the photosynthesis process . This disruption can lead to downstream effects such as reduced growth and eventual death of the organism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve disruption of the photosynthesis process . This disruption can lead to reduced growth and eventual death of the organism . In addition, this compound can also have effects on non-target organisms, potentially leading to broader ecological impacts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of other chemicals in the environment can affect the degradation of this compound, potentially influencing its persistence in the environment . Additionally, factors such as temperature, pH, and soil type can also impact the behavior and effects of this compound in the environment .

Safety and Hazards

Atrazine-2-hydroxy D5 (ethyl D5) may have toxic effects. In rodent studies, it has been observed to cause changes in tubules, including acute renal failure and acute tubular necrosis . Personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter are recommended when handling this compound .

Análisis Bioquímico

Biochemical Properties

Atrazine-2-hydroxy D5 (ethyl D5) plays a significant role in the biochemical reactions involved in the degradation of atrazine. It interacts with several enzymes, including chlorohydrolase AtzA and TrzN, which catalyze the hydrolytic dechlorination of atrazine. These enzymes facilitate the conversion of atrazine to hydroxyatrazine, which is further metabolized by other enzymes in the degradation pathway . The interaction between Atrazine-2-hydroxy D5 (ethyl D5) and these enzymes is crucial for understanding the detoxification process of atrazine in the environment.

Cellular Effects

Atrazine-2-hydroxy D5 (ethyl D5) affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce oxidative stress and apoptosis in certain cell types, such as hepatocytes and neurons. These effects are mediated through the disruption of mitochondrial function and the activation of stress-responsive signaling pathways. Additionally, Atrazine-2-hydroxy D5 (ethyl D5) can alter the expression of genes involved in detoxification and stress response, further impacting cellular function.

Molecular Mechanism

The molecular mechanism of action of Atrazine-2-hydroxy D5 (ethyl D5) involves its interaction with specific biomolecules and enzymes. The compound binds to the active sites of chlorohydrolase AtzA and TrzN, facilitating the hydrolytic dechlorination of atrazine . This binding interaction is critical for the conversion of atrazine to hydroxyatrazine, which is a less toxic and more easily degradable form. Additionally, Atrazine-2-hydroxy D5 (ethyl D5) can inhibit or activate other enzymes involved in the degradation pathway, thereby modulating the overall metabolic flux and efficiency of atrazine detoxification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atrazine-2-hydroxy D5 (ethyl D5) can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that Atrazine-2-hydroxy D5 (ethyl D5) can have persistent effects on cellular function, including sustained oxidative stress and apoptosis in certain cell types. These temporal effects are important for understanding the long-term impact of atrazine and its derivatives on biological systems.

Dosage Effects in Animal Models

The effects of Atrazine-2-hydroxy D5 (ethyl D5) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, including reduced food intake, decreased weight gain, and damage to various organs. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental studies. Threshold effects have also been observed, where certain dosages result in significant changes in cellular and physiological responses.

Metabolic Pathways

Atrazine-2-hydroxy D5 (ethyl D5) is involved in several metabolic pathways related to the degradation of atrazine. The primary pathway involves the hydrolytic dechlorination of atrazine to hydroxyatrazine, followed by further degradation to cyanuric acid and other metabolites . Enzymes such as chlorohydrolase AtzA and TrzN play key roles in these pathways, facilitating the sequential removal of chlorine and other substituents from the atrazine molecule. These metabolic pathways are essential for the detoxification and removal of atrazine from the environment.

Transport and Distribution

Within cells and tissues, Atrazine-2-hydroxy D5 (ethyl D5) is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Atrazine-2-hydroxy D5 (ethyl D5) can accumulate in certain compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The distribution and localization of the compound are important for understanding its overall impact on cellular function and metabolism.

Subcellular Localization

The subcellular localization of Atrazine-2-hydroxy D5 (ethyl D5) is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the mitochondria, where it affects mitochondrial function and induces oxidative stress . Additionally, Atrazine-2-hydroxy D5 (ethyl D5) can localize to the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and stress response. These localization patterns are critical for understanding the specific cellular processes affected by the compound.

Propiedades

IUPAC Name |

4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMIMWNQWAWNDW-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=O)NC(=N1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

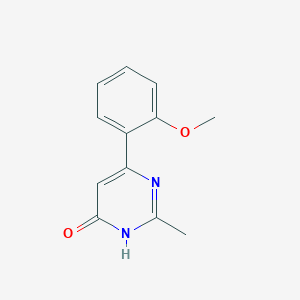

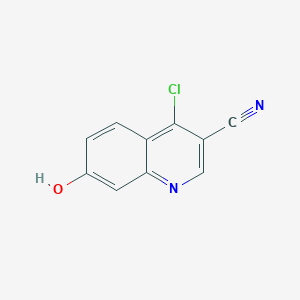

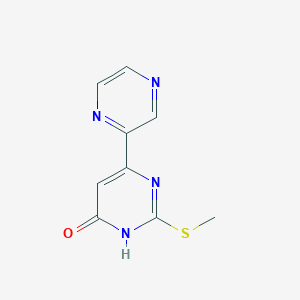

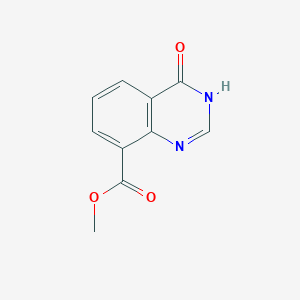

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B1436739.png)

![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)

![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)

![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)